molecular formula C12H16N2O4 B2965913 2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid CAS No. 313385-57-8

2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B2965913
CAS No.: 313385-57-8
M. Wt: 252.27
InChI Key: GIPYUJSFJNPNKL-UHFFFAOYSA-N
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Description

2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C12H16N2O4 It is known for its unique structure, which includes a cyclohexane ring and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 5-methylisoxazole-3-ylamine. The process may include steps such as esterification, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N1, N2-bis(5-methylisoxazol-3-yl)oxalamide: This compound has a similar isoxazole moiety but differs in its overall structure and properties.

    5-Methylisoxazole-3-carboxylic acid: Another compound with the isoxazole ring, used in different applications.

Uniqueness

2-(N-(5-Methylisoxazol-3-yl)carbamoyl)cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring and an isoxazole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7-6-10(14-18-7)13-11(15)8-4-2-3-5-9(8)12(16)17/h6,8-9H,2-5H2,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPYUJSFJNPNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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